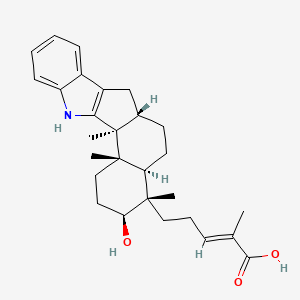
Nodulisporic Acid F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nodulisporic Acid F is a natural product found in Nodulisporium and Hypoxylon with data available.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Nodulisporic Acid F has been identified as possessing potent insecticidal properties, making it a candidate for agricultural pest control. Research indicates that the structural features of this compound contribute to its effectiveness against various insect species. Key findings include:
- Structural Characteristics : The unique indole structure and the presence of specific functional groups are critical for its insecticidal activity. Studies have shown that modifications to these structures can significantly affect potency and stability .
- Mechanism of Action : Although the precise mechanisms remain under investigation, it is believed that this compound disrupts the normal physiological processes in insects, leading to mortality .
Biosynthesis and Genetic Engineering
The biosynthetic pathway of this compound has been elucidated through genetic studies, highlighting the potential for biotechnological applications.
- Gene Clusters : Research has identified gene clusters responsible for the biosynthesis of this compound in fungi such as Hypoxylon pulicicidum. This includes enzymes that facilitate key steps in the production of this compound .
- Heterologous Expression : Advances in synthetic biology have enabled the heterologous expression of these biosynthetic genes in organisms like Penicillium paxilli, allowing for increased yields of this compound and its derivatives. This approach opens avenues for producing modified compounds with enhanced biological activities .
Therapeutic Potential
Beyond its agricultural applications, this compound has garnered interest for its potential therapeutic uses.
- Anti-Cancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties. The ability to modify its structure through biosynthetic pathways could lead to new compounds with targeted therapeutic effects .
- Pharmacological Applications : The unique chemical structure of this compound allows for exploration in drug development, particularly in designing novel agents targeting specific biological pathways associated with disease.
Case Study 1: Insect Control Efficacy
A study conducted on the insecticidal efficacy of this compound demonstrated significant mortality rates in target insect populations compared to untreated controls. The findings indicated a dose-dependent response, underscoring the potential for developing natural insecticides based on this compound.
Case Study 2: Biosynthetic Pathway Elucidation
In a comprehensive study on the biosynthesis of this compound, researchers successfully identified and characterized several key enzymes involved in its production. This work not only confirmed the genetic basis for its synthesis but also highlighted opportunities for metabolic engineering to enhance production yields.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Insect Control | Potent insecticide against various pests | Significant mortality rates observed |
| Biosynthesis | Genetic engineering of fungi for enhanced production | Identification of key biosynthetic enzymes |
| Therapeutics | Potential anti-cancer properties | Modifications may yield novel therapeutic agents |
Eigenschaften
Molekularformel |
C28H37NO3 |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
(E)-5-[(1S,12S,15R,16S,17S,20S)-17-hydroxy-1,16,20-trimethyl-3-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-2(10),4,6,8-tetraen-16-yl]-2-methylpent-2-enoic acid |
InChI |
InChI=1S/C28H37NO3/c1-17(25(31)32)8-7-14-26(2)22-12-11-18-16-20-19-9-5-6-10-21(19)29-24(20)28(18,4)27(22,3)15-13-23(26)30/h5-6,8-10,18,22-23,29-30H,7,11-16H2,1-4H3,(H,31,32)/b17-8+/t18-,22-,23-,26-,27-,28+/m0/s1 |
InChI-Schlüssel |
FYZYVTHTMPXJHJ-UOOBVZAFSA-N |
Isomerische SMILES |
C/C(=C\CC[C@]1([C@@H]2CC[C@H]3CC4=C([C@@]3([C@]2(CC[C@@H]1O)C)C)NC5=CC=CC=C45)C)/C(=O)O |
Kanonische SMILES |
CC(=CCCC1(C2CCC3CC4=C(C3(C2(CCC1O)C)C)NC5=CC=CC=C45)C)C(=O)O |
Synonyme |
nodulisporic acid F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















